molecular formula C9H12O2 B12363067 3-[(1S)-1-hydroxypropyl]phenol

3-[(1S)-1-hydroxypropyl]phenol

Cat. No.: B12363067
M. Wt: 152.19 g/mol
InChI Key: ZWEWBWNQZUJOIF-VIFPVBQESA-N
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Description

3-[(1S)-1-hydroxypropyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol, where a hydroxypropyl group is attached to the third carbon of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-hydroxypropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the hydroxypropyl group can be introduced using a nucleophilic reagent under controlled conditions . Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product in its pure form .

Comparison with Similar Compounds

Biological Activity

3-[(1S)-1-hydroxypropyl]phenol, also known as propylphenol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : 3-(1-hydroxypropyl)phenol

Antioxidant Activity

Research has shown that this compound exhibits notable antioxidant properties. The antioxidant activity can be evaluated using various assays such as:

  • DPPH Assay : This assay measures the ability of a compound to scavenge free radicals. Compounds with high scavenging activity can prevent oxidative stress in biological systems.
  • Cellular Antioxidant Activity (CAA) Assay : This assay evaluates the protective effects of compounds against oxidative damage in cellular environments.

Studies indicate that this compound demonstrates significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The mechanisms include:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of NO during inflammatory responses. The compound has demonstrated an IC50 value indicating effective inhibition of iNOS activity .
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : The compound may also modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
  • Gene Expression Modulation : By interacting with transcription factors like NF-κB, it can influence gene expression related to inflammation and oxidative stress responses.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antioxidant Effects in Cell Lines : A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in HepG2 cells, suggesting its potential as a therapeutic agent against liver damage induced by oxidative stress .
  • Anti-inflammatory Efficacy : In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and reduced edema in animal models, indicating its potential for treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary research indicates that this compound may have neuroprotective effects in models of neurodegenerative diseases, potentially by mitigating oxidative damage and inflammation in neuronal tissues .

Summary Table of Biological Activities

Activity TypeMethodology UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
CAA AssayProtective effects against oxidative damage
Anti-inflammatoryiNOS InhibitionEffective inhibition with IC50 values
NF-κB Pathway ModulationDecreased pro-inflammatory cytokines
NeuroprotectiveIn Vivo ModelsReduced oxidative stress markers

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-[(1S)-1-hydroxypropyl]phenol

InChI

InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3/t9-/m0/s1

InChI Key

ZWEWBWNQZUJOIF-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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